![molecular formula C8H10N2O B2864652 2,3-Dihydro-1-benzofuran-3-ylhydrazine CAS No. 1314956-14-3](/img/structure/B2864652.png)
2,3-Dihydro-1-benzofuran-3-ylhydrazine
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Description
2,3-Dihydro-1-benzofuran-3-ylhydrazine is a chemical compound with the molecular formula C8H10N2O . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-3-ylhydrazine, can be synthesized through various methods. One such method involves a three-component reaction of 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions . This process involves an intramolecular 5-exo-cyclization and insertion of sulfur dioxide .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1-benzofuran-3-ylhydrazine consists of a benzofuran ring fused to a hydrazine group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The synthesis of 2,3-Dihydro-1-benzofuran-3-ylhydrazine involves key bond formations during the construction of the dihydrobenzofuran skeleton . These include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, the alkyl C2–C3 bond, and two-component cyclisation approaches .Mechanism of Action
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-10-7-5-11-8-4-2-1-3-6(7)8/h1-4,7,10H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYMXDQDBXINML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53402430 |
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